

Crizotinib's Efficacy in 3D Tumor Spheroid Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Crizotinib*

Cat. No.: *B193316*

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This document provides detailed application notes and protocols for utilizing **Crizotinib** in three-dimensional (3D) tumor spheroid models. These models offer a more physiologically relevant system for evaluating the efficacy of targeted therapies like **Crizotinib** compared to traditional two-dimensional (2D) cell cultures.

Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs), including anaplastic lymphoma kinase (ALK), c-Met, and ROS1.[1][2][3][4] These kinases are key drivers in various cancers, and their inhibition can lead to cell cycle arrest and apoptosis.[2][5] Three-dimensional tumor spheroids better mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them a valuable tool for preclinical drug evaluation.[6][7][8] Studies have shown that cancer cells grown in 3D spheroids exhibit increased resistance to anti-cancer drugs compared to 2D monolayer cultures, highlighting the importance of these models in drug discovery.[1][9]

This application note details the use of **Crizotinib** in 3D tumor spheroid models, focusing on its effects on cell viability, signaling pathways, and gene expression.

Data Summary

The following tables summarize the quantitative data on the effects of **Crizotinib** in 3D tumor spheroid models based on available research.

Table 1: **Crizotinib** IC50 Values in 2D vs. 3D Spheroid Models

| Cell Line | Culture Model | IC50 (μM) | Reference |
|--|------------------------------------|------------------------------------|----------------------|
| T24 (Bladder Cancer) | 2D | 11.24 | [1] |
| 3D Spheroid | 27.75 | [1] | |
| T24R2 (Cisplatin-Resistant Bladder Cancer) | 2D | 5.75 | [1] |
| 3D Spheroid | 27.86 | [1] | |
| H3122 (NSCLC) | 3D Spheroid (High-Glucose) | Not specified, effective at 100 nM | [9] |
| 3D Spheroid (Low-Glucose) | Not specified, effective at 100 nM | [9] | |
| LRRTM4-ALK Fusion (PDO) | 3D Organoid | 0.71 | [10] |

Table 2: Effects of **Crizotinib** on Gene and Protein Expression in 3D Spheroid Models

| Target | Cell Line | Treatment | Effect | Reference |
|------------------------|-----------------------|----------------------------|-------------------------|-----------|
| Gene Expression (mRNA) | | | | |
| E-cadherin | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Upregulated | [1] |
| Vimentin | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Downregulated | [1] |
| Bcl-2/Bax ratio | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Markedly decreased | [1] |
| Cleaved Caspase-3 | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Significantly increased | [1] |
| Cleaved Caspase-8 | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Significantly increased | [1] |
| Cleaved Caspase-9 | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Significantly increased | [1] |
| Protein Expression | | | | |
| Phosphorylated c-Met | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Decreased | [1][11] |
| Phosphorylated Akt | T24 & T24R2 Spheroids | 20 µM Crizotinib for 24h | Decreased | [1][11] |
| Total Protein | LoVo Spheroids | 250 nM & 500 nM Crizotinib | Overall decrease | [12] |

Table 3: Morphological and Cellular Effects of **Crizotinib** on 3D Spheroids

| Parameter | Cell Line | Treatment | Effect | Reference |
|-----------------------------|-----------|----------------------------|----------------------|----------------------|
| Spheroid Volume | LoVo | 250 nM & 500 nM Crizotinib | Significant decrease | [12] |
| Total Number of Cell Nuclei | LoVo | 250 nM & 500 nM Crizotinib | Significant decrease | [12] |
| Cell Nuclei Density | LoVo | 250 nM & 500 nM Crizotinib | Significant increase | [12] |

Experimental Protocols

The following are detailed protocols for key experiments involving the application of **Crizotinib** to 3D tumor spheroid models.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes a common method for generating tumor spheroids using ultra-low attachment plates.

Materials:

- Cancer cell line of interest (e.g., T24, T24R2, NCI-H460)[\[1\]](#)[\[13\]](#)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)[\[7\]](#)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment 96-well or 384-well round-bottom plates[\[14\]](#)
- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO₂)

Procedure:

- Culture cancer cells in standard T-75 or T-175 flasks to approximately 85% confluency.[\[15\]](#)
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete culture medium and collect the cell suspension.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- Count the cells using a hemocytometer or automated cell counter.
- Prepare a cell suspension at the desired concentration (e.g., 250 to 5,000 cells/well, depending on the cell line and desired spheroid size).[\[13\]](#)[\[15\]](#)
- Seed the cell suspension into the wells of an ultra-low attachment plate.
- Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C with 5% CO₂. Spheroids will typically form within 3-5 days.[\[7\]](#)[\[16\]](#)
- Monitor spheroid formation daily using a brightfield microscope.

Protocol 2: Crizotinib Treatment of 3D Tumor Spheroids

Materials:

- Pre-formed 3D tumor spheroids
- **Crizotinib** stock solution (dissolved in DMSO)
- Complete cell culture medium
- Serological pipettes and pipette tips

Procedure:

- Prepare serial dilutions of **Crizotinib** in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5, 10, 20, 50 μM).^[1] A vehicle control (DMSO) should be prepared at the same concentration as the highest **Crizotinib** concentration.
- Carefully remove a portion of the existing medium from each well containing a spheroid, being cautious not to disturb the spheroid.
- Add the **Crizotinib** dilutions or vehicle control to the respective wells.
- Incubate the spheroids for the desired treatment duration (e.g., 24 hours to 6 days).^{[1][13]}
- Proceed with downstream assays to evaluate the effects of **Crizotinib**.

Protocol 3: Spheroid Viability and Growth Assessment

A. Spheroid Size Measurement (Brightfield Imaging)

Materials:

- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

Procedure:

- Capture brightfield images of the spheroids at various time points during the treatment period.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: $\text{Volume} = (4/3)\pi(\text{radius})^3$.
- Plot the change in spheroid volume over time to assess growth inhibition.^[17]

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

Materials:

- CellTiter-Glo® 3D Cell Viability Assay kit (or similar)

- Plate reader capable of luminescence detection

Procedure:

- At the end of the treatment period, allow the plate containing the spheroids to equilibrate to room temperature for 30 minutes.
- Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
- Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis and Gene Expression Analysis

A. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Materials:

- Caspase-Glo® 3/7 Assay kit (or similar)
- Plate reader capable of luminescence detection

Procedure:

- Follow a similar procedure to the CellTiter-Glo® 3D assay, adding the Caspase-Glo® 3/7 reagent to the wells at the end of the treatment period.
- Incubate as per the manufacturer's protocol.
- Measure the luminescence to quantify caspase-3/7 activity, an indicator of apoptosis.[\[18\]](#)

B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., E-cadherin, Vimentin, Bcl-2, Bax, Caspase-3, -8, -9) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

Procedure:

- Pool several spheroids from each treatment group and wash with PBS.
- Extract total RNA using a suitable RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using the appropriate primers and master mix.
- Analyze the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[\[1\]](#)

Protocol 5: Western Blotting for Protein Expression Analysis

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-c-Met, anti-p-Akt, anti-c-Met, anti-Akt, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

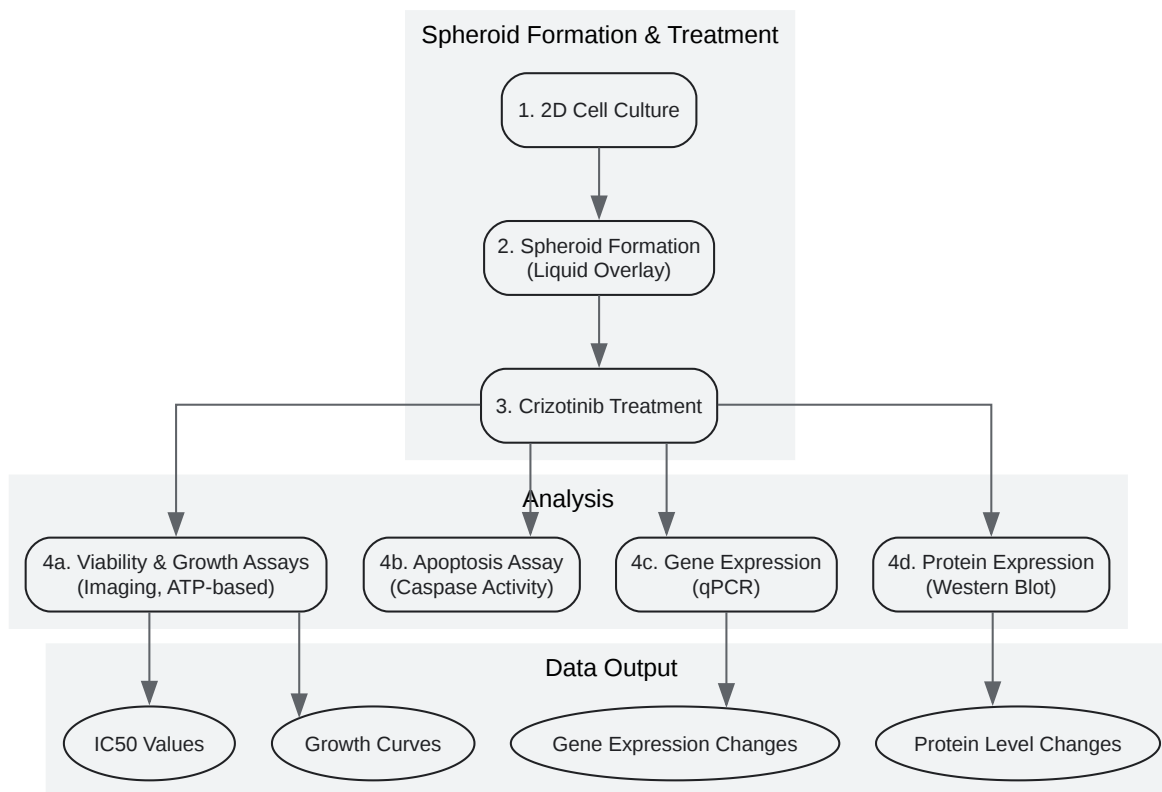
Procedure:

- Pool and lyse spheroids from each treatment group.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.[\[11\]](#)
- Quantify the band intensities and normalize to a loading control (e.g., β -actin).

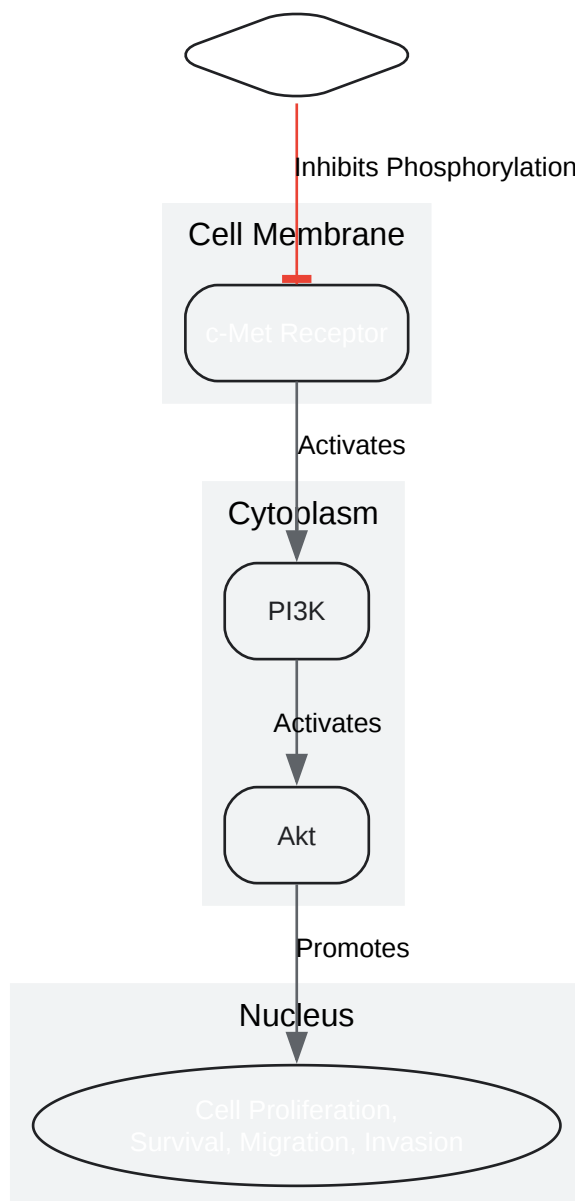
Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected by **Crizotinib**.

Experimental Workflow for Crizotinib in 3D Spheroid Models



Crizotinib Signaling Pathway Inhibition



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